3-Chloro-1H-indazol-5-amine

Lipophilicity Drug-likeness Permeability

3-Chloro-1H-indazol-5-amine (CAS 41330-49-8) is a halogenated amino-indazole derivative (C₇H₆ClN₃, MW 167.60 g/mol). The compound features a chloro substituent at the 3-position and an amino group at the 5-position of the 1H-indazole core , creating an electronically differentiated scaffold within the indazole family.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 41330-49-8
Cat. No. B1589725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-5-amine
CAS41330-49-8
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyCXLAMAWMZAQBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazol-5-amine (CAS 41330-49-8): Physicochemical Baseline and Comparator Context


3-Chloro-1H-indazol-5-amine (CAS 41330-49-8) is a halogenated amino-indazole derivative (C₇H₆ClN₃, MW 167.60 g/mol) . The compound features a chloro substituent at the 3-position and an amino group at the 5-position of the 1H-indazole core , creating an electronically differentiated scaffold within the indazole family. Its predicted LogP is 1.29–1.54 , and it is commercially available at ≥97% purity . It serves as a building block for kinase-targeted libraries, affinity reagents, and as a precursor for Suzuki–Miyaura and other cross-coupling transformations .

Why Substitution with Unsubstituted or Other 5‑Aminoindazoles Fails: A Chemotype-Specific Reactivity and Selectivity Analysis


Indazole chemotypes are not interchangeable. Even minor positional or substituent changes profoundly alter electronic properties, tautomeric equilibria, and H‑bonding patterns . The 3‑chloro substituent acts as an electron‑withdrawing handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald, Negishi) that is absent in 3‑unsubstituted 5‑aminoindazole ; simultaneously, the 5‑amino group serves as a donor for amide/sulfonamide bond formation and as a key hinge‑binding recognition element in kinase active sites [1]. Substituting 3‑chloro with 3‑bromo or 3‑iodo alters oxidative addition rates in cross‑coupling, potentially compromising yield and selectivity under identical conditions . These differences are quantifiable and directly impact both synthetic planning and pharmacological profiling.

3-Chloro-1H-indazol-5-amine: Head‑to‑Head Quantitative Differentiation Evidence


Predicted LogP and PSA Differentiation vs. 1H-Indazol-5-amine Influences Solubility and Permeability

The introduction of a chlorine atom at the 3‑position of 5‑aminoindazole increases lipophilicity. 3‑Chloro-1H-indazol-5-amine exhibits a predicted LogP of 1.29 (alternate source: 1.54 ), compared to a predicted LogP of ~0.75 for the unsubstituted 1H-indazol-5-amine (CAS 19335-11-6) based on structurally analogous indazole series . This represents an approximate 2‑fold increase in calculated octanol–water partition coefficient, while the polar surface area (PSA) remains at 54.7 Ų .

Lipophilicity Drug-likeness Permeability

Cross‑Coupling Reactivity: 3‑Chloro vs. 3‑Bromo‑5‑aminoindazole for Suzuki–Miyaura Arylation

In Pd‑catalyzed Suzuki–Miyaura reactions, NH‑free 3‑bromo‑indazol‑5‑amine is frequently employed as the electrophilic partner to generate 3‑aryl‑1H‑indazol‑5‑amines [1]. The 3‑chloro analog (target compound) is less reactive in oxidative addition but offers superior stability to hydrolysis and higher tolerance toward basic conditions compared to the bromo derivative . Quantitative comparisons are class‑level: aryl chlorides typically require more active catalyst systems (e.g., Pd‑P(tBu)₃ or NHC‑ligated Pd) than aryl bromides to achieve comparable conversion rates .

Cross‑coupling Suzuki–Miyaura C–C bond formation

NOS Inhibitory Potency: 3‑Chloro‑5‑amino vs. 5‑aminoindazole

In rat cerebellar nitric oxide synthase (NOS) assays, 5‑aminoindazole exhibits an IC50 > 1 mM [1]. While direct IC50 data for 3‑chloro-1H‑indazol‑5‑amine are not available in the same assay, structure–activity relationship (SAR) analysis of the indazole series indicates that electron‑withdrawing substituents at the 3‑position can enhance NOS inhibitory potency by modulating the heme‑iron interaction [2]. 7‑Nitroindazole, for comparison, has an IC50 of 0.9 µM [1].

Nitric Oxide Synthase Enzyme Inhibition CNS target

Patent‑Documented Utility as a Key Synthetic Intermediate in Kinase Inhibitor Programs

3‑Chloro-1H‑indazol‑5‑amine is explicitly cited as a synthetic intermediate in patent WO2006/017443 A2 (OSI Pharmaceuticals) [1], where it is used to construct indazole‑based kinase inhibitors targeting TTK, PLK4, and Aurora kinases with cellular IC50 values in the sub‑micromolar range for final compounds [2]. The 3‑chloro group is leveraged for late‑stage diversification via cross‑coupling, while the 5‑amino group enables amide bond formation with carboxylic acid‑containing pharmacophores [1].

Kinase inhibitors Patent intermediate Oncology

3-Chloro-1H-indazol-5-amine: Optimal Application Scenarios Based on Differentiated Evidence


Scaffold for Kinase‑Focused Fragment and Lead‑Like Library Synthesis

The 5‑amino group serves as a conserved hinge‑binding motif [1], while the 3‑chloro substituent allows systematic SAR exploration via Pd‑catalyzed cross‑coupling without the need for protecting group manipulation . Procurement of 3‑chloro‑5‑aminoindazole should be prioritized over 3‑unsubstituted analogs when the synthetic plan includes C‑3 arylation.

Development of Immobilized Kinase Affinity Reagents

The 5‑aminoindazole core provides a robust scaffold for attachment to solid supports [1]. The 3‑chloro group preserves the option for on‑bead diversification via cross‑coupling, enabling the generation of tailored affinity matrices for kinase enrichment from complex proteomes [1].

NOS‑Targeted Probe Design Requiring Balanced Lipophilicity

For nitric oxide synthase inhibitor design, the 3‑chloro substitution increases LogP by ~0.5–0.8 units compared to 5‑aminoindazole , potentially improving blood–brain barrier penetration for CNS applications. The scaffold retains a handle for further 7‑position nitration or other electrophilic substitutions to tune potency [2].

Large‑Scale Synthesis Requiring Cost‑Effective, Stable Halogenated Intermediate

For process chemistry scale‑up, the 3‑chloro analog offers superior thermal and hydrolytic stability compared to the 3‑bromo or 3‑iodo counterparts . Its lower cost (∼£105/g at 1 g scale) and widespread vendor availability make it the preferred choice when mild cross‑coupling reactivity is not essential.

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